2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide
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Overview
Description
2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide is an organic compound with a complex structure, characterized by the presence of benzyloxy, cyano, and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate acylating agent under basic conditions.
Introduction of the cyano group: This step involves the reaction of a suitable precursor with a cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.
Attachment of the difluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with a nucleophile.
Final coupling step: The intermediate compounds are then coupled under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorophenyl group.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzyloxy group can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide: Characterized by the presence of benzyloxy, cyano, and difluorophenyl groups.
2-(benzyloxy)-N-[cyano(2,4-dichlorophenyl)methyl]acetamide: Similar structure but with dichlorophenyl instead of difluorophenyl.
2-(benzyloxy)-N-[cyano(2,4-dimethylphenyl)methyl]acetamide: Similar structure but with dimethylphenyl instead of difluorophenyl.
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-phenylmethoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2/c18-13-6-7-14(15(19)8-13)16(9-20)21-17(22)11-23-10-12-4-2-1-3-5-12/h1-8,16H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXRCUDNBZEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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